metatinib - 1174046-72-0

metatinib

Catalog Number: EVT-263135
CAS Number: 1174046-72-0
Molecular Formula: C23H15ClF2N4O3
Molecular Weight: 468.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metatinib is a small molecule tyrosine kinase inhibitor (TKI) that demonstrates inhibitory activity against c-MET and vascular endothelial growth factor receptor 2 (VEGFR2) [, , ]. It is primarily utilized in preclinical research to investigate its potential as an anti-cancer agent and its role in modulating the tumor microenvironment [, ].

Future Directions

Clinical Development:

  • Further clinical trials: While early-phase clinical trials in humans have been conducted [, ], further investigations are necessary to determine the optimal dosage, efficacy, and safety profile of Metatinib for various cancer types.

BMS-794833

  • Compound Description: BMS-794833 is a multi-targeted kinase inhibitor. [] It effectively inhibits the polarization of tumor-associated macrophages (TAMs), diminishes their pro-tumoral characteristics, and impedes tumor growth in mouse models of triple-negative breast cancer. [, ] While its primary targets are MET and VEGFR2, its impact stems from its influence on multiple signaling pathways, including focal adhesion kinases, SRC family kinases, STAT3, and p38 MAP kinases. [, ] BMS-794833 has also been shown to directly bind to and inhibit MERTK, thereby inhibiting macrophage efferocytosis. []

SCR-1510

  • Compound Description: SCR-1510 is the primary reactive metabolite of Metatinib. [] Pharmacokinetic assessments indicate that following single-dose administration, Metatinib is rapidly absorbed and metabolized into SCR-1510. [] SCR-1510 reaches its maximum concentration within approximately 2.0-3.0 hours, and its terminal elimination half-life ranges from 8 to 14 hours. []
  • Relevance: SCR-1510 is directly derived from Metatinib through metabolism. [] Understanding the pharmacokinetic properties of SCR-1510 is crucial for interpreting the in vivo effects of Metatinib. []

Anlotinib

  • Compound Description: Anlotinib is a multi-target tyrosine kinase inhibitor targeting VEGFR, PDGFR, and c-Kit. []
  • Relevance: While structurally distinct from Metatinib, anlotinib is relevant because BMS-794833 has been shown to combat Anlotinib resistance in osteosarcoma. [] This suggests potential interplay between the pathways targeted by these compounds and highlights the importance of understanding drug resistance mechanisms.

BMS-817378

  • Compound Description: BMS-817378 is a novel prodrug of the dual Met/VEGFR-2 inhibitor BMS-794833. []
  • Relevance: As a prodrug of BMS-794833, BMS-817378 represents a different approach to delivering the active compound, potentially influencing its pharmacokinetic and pharmacodynamic properties. It underscores the ongoing development of compounds targeting Met and VEGFR2, similar to Metatinib. []

BL001

  • Compound Description: BL001 is described as an orally bioavailable tyrosine kinase inhibitor targeting the BCR-ABL fusion oncoprotein. [] It is suggested to potentially inhibit the BCL-ABL protein, potentially leading to decreased tumor cell proliferation and increased apoptosis. [] This fusion protein, associated with chronic myeloid leukemia and acute lymphoblastic leukemia, exhibits constitutively active tyrosine kinase activity, contributing to abnormal cell division and proliferation. []
Overview

BMS-794833 is a small molecule compound that functions primarily as an inhibitor of the c-Met receptor tyrosine kinase and the vascular endothelial growth factor receptor 2 (VEGFR-2). It has garnered attention in cancer research due to its potential therapeutic applications, particularly in treating gastric cancer. The compound exhibits significant inhibitory activity against multiple receptors, making it a candidate for dual-target therapies in oncology.

Source

BMS-794833 was developed by Bristol Myers Squibb as part of their research into targeted cancer therapies. The compound is classified under dual-target inhibitors that aim to simultaneously block the signaling pathways of c-Met and VEGFR-2, both of which are implicated in tumor growth and metastasis.

Classification

BMS-794833 falls into the category of protein tyrosine kinase inhibitors. Specifically, it targets:

  • c-Met
  • VEGFR-2
  • Axl
  • Flt3
  • Ron

The compound has shown promising results in preclinical studies, leading to its evaluation in clinical trials for various cancer types, particularly those resistant to conventional therapies.

Synthesis Analysis

Methods

The synthesis of BMS-794833 involves several key steps that integrate advanced organic chemistry techniques. The process typically begins with the formation of intermediate compounds through nucleophilic reactions.

  1. Initial Reaction: The synthesis often starts with the reaction of specific isothiocyanates with amines or other nucleophiles to form thiourea derivatives.
  2. Cyclization: These derivatives undergo cyclization to yield the final quinazoline structure characteristic of BMS-794833.
  3. Purification: The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological evaluation.

Technical Details

The synthetic pathway can be represented as follows:

  1. Formation of benzoyl isothiocyanate.
  2. Nucleophilic attack by amines leading to thiourea formation.
  3. Cyclodehydration to yield the final quinazoline derivative.

The chemical structure and purity are confirmed through various spectroscopic methods, including infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure

BMS-794833 has a complex molecular structure featuring a quinazoline core, which is essential for its activity as a kinase inhibitor. The specific arrangement of functional groups allows for effective binding to the target receptors.

Data

The molecular formula of BMS-794833 is C16_{16}H15_{15}N3_{3}O2_{2}S, with a molecular weight of approximately 301.37 g/mol. The compound's structural characteristics include:

  • A quinazoline ring system
  • Various substituents that enhance its binding affinity and selectivity towards c-Met and VEGFR-2.
Chemical Reactions Analysis

Reactions

BMS-794833 participates in various chemical reactions that facilitate its synthesis and functionalization. Key reactions include:

  1. Nucleophilic Substitution: Involves primary amines reacting with isothiocyanates.
  2. Cyclization Reactions: Leading to the formation of heterocyclic rings necessary for biological activity.

Technical Details

The reactivity profiles are influenced by the electronic nature of the substituents on the quinazoline ring, which can be modified to enhance potency or selectivity against specific kinases.

Mechanism of Action

Process

BMS-794833 exerts its therapeutic effects primarily through competitive inhibition at the active sites of c-Met and VEGFR-2. By binding to these receptors, it disrupts their phosphorylation and subsequent signaling pathways that promote tumor growth and angiogenesis.

Data

In vitro studies have demonstrated that BMS-794833 has an IC50 value of approximately 1.7 nM for c-Met and 15 nM for VEGFR-2, indicating potent inhibitory effects on these targets . This dual inhibition can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

BMS-794833 is typically presented as a solid at room temperature, with solubility characteristics dependent on solvent choice—commonly soluble in organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific values are often determined during characterization but typically fall within standard ranges for similar compounds.
  • Stability: The compound displays stability under typical laboratory conditions but may require protection from light and moisture.

Relevant data from spectral analyses confirm the presence of functional groups critical for its activity .

Applications

BMS-794833 is primarily investigated for its potential use in oncology, particularly:

  • Cancer Therapy: As a dual inhibitor targeting c-Met and VEGFR-2, it shows promise in treating various cancers, including gastric cancer.
  • Research Tool: It serves as a valuable tool in studying receptor tyrosine kinases' roles in cancer biology, aiding in the development of new therapeutic strategies.

The ongoing research aims to further elucidate its efficacy and safety profile in clinical settings, potentially leading to new treatment options for patients with resistant tumors .

Properties

CAS Number

1174046-72-0

Product Name

BMS-794833

IUPAC Name

N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide

Molecular Formula

C23H15ClF2N4O3

Molecular Weight

468.8 g/mol

InChI

InChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32)

InChI Key

PDYXPCKITKHFOZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BMS794833; BMS-794833; BMS 794833

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.